1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine
Overview
Description
1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity
A Schiff base derived from 1,4-bis(3-aminopropyl)piperazine showed antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The compound was synthesized by reacting 1,4-bis(3-aminopropyl)piperazine with 4-methoxy-benzaldehyde and displayed certain inhibitory effects on these bacteria (Xu et al., 2012).
Fluorescent Ligands for Human 5-HT1A Receptors
A series of 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized. These compounds exhibited high to moderate 5-HT1A receptor affinity and good fluorescence properties, making them useful for visualizing 5-HT1A receptors overexpressed in CHO cells via fluorescence microscopy (Lacivita et al., 2009).
Synthesis of Dopamine Transporter Ligands
Derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine with various substituents showed the ability to bind to the dopamine transporter (DAT) and serotonin transporter (SERT). These findings are significant for understanding the role of different substituents in the affinity for DAT and SERT (Hsin et al., 2008).
Antihypertensive Effects
A study of N-(o-Methoxyphenyl)-N′-(3-methoxypropyl)-piperazine (HT1479) revealed potent hypotensive activity, indicating its potential use in antihypertensive drug development. The study explored the mechanisms and effects of this compound, highlighting its role in blood pressure regulation (Morphis et al., 1959).
Mechanism of Action
Target of Action
It is structurally similar to urapidil , which is known to target the α1-adrenergic receptor and the 5-HT1A receptor . These receptors play crucial roles in regulating blood pressure and central nervous system functions, respectively .
Mode of Action
Given its structural similarity to urapidil , it may also act as an antagonist at the α1-adrenergic receptor and an agonist at the 5-HT1A receptor . This means it may block the action of certain chemicals that constrict blood vessels, while also activating receptors that help to lower blood pressure .
Pharmacokinetics
Its predicted properties include amolecular weight of 249.35200, a density of 1.063±0.06 g/cm3, and a boiling point of 393.8±42.0 °C . It also has a predicted LogP value of 1.86920 , suggesting it may have moderate lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
If it acts similarly to urapidil , it may result in vasodilation (through α1-adrenergic receptor antagonism) and central antihypertensive effects (through 5-HT1A receptor agonism). These effects could potentially lower blood pressure and have other cardiovascular benefits .
Action Environment
It is recommended to be stored at2-8°C under inert gas , suggesting that temperature and oxygen exposure may affect its stability
Biochemical Analysis
Biochemical Properties
The compound 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine within cells and tissues is a complex process. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15/h2-3,5-6H,4,7-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGGXHMQXIQOBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440410 | |
Record name | 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20529-23-1 | |
Record name | 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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